(S)-(+)-Rolipram, the less potent enantiomer of rolipram, is a valuable tool in studying the cyclic adenosine monophosphate (cAMP) signaling pathway. It is classified as a phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the less active conformer of the enzyme. [] This selectivity makes it particularly useful for investigating the distinct roles of PDE4 conformers in cellular processes.
(S)-(+)-Rolipram exerts its effects by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP. It exhibits lower potency compared to its enantiomer, (R)-(-)-rolipram, in both inhibiting PDE4 activity and displacing [3H]rolipram binding. [, ] This difference in potency is attributed to the preferential interaction of (R)-(-)-rolipram with the high-affinity binding site on PDE4. []
Furthermore, studies suggest that (S)-(+)-rolipram interacts with a 'low-affinity' conformer of PDE4, which might be the predominant form in certain cell types like human monocytes. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7